REACTION_CXSMILES
|
C(OC([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11]([CH3:16])[CH2:10][CH2:9]1)=O)(C)(C)C.C(Cl)[Cl:18]>C(O)(C(F)(F)F)=O>[ClH:18].[CH3:16][CH:11]1[CH2:10][CH2:9][NH:8][CH2:14][CH2:13][C:12]1=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(C(CC1)=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1C(CCNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |